4,6-Diamino-2-bromonicotinonitrile
Overview
Description
Research on nitrogen-rich heterocyclic compounds like 4,6-diamino-2-bromonicotinonitrile focuses on their synthesis, structural characterization, and potential applications due to their unique electronic and structural properties. These compounds are of interest in various fields, including medicinal chemistry and materials science, due to their ability to participate in a wide range of chemical reactions and their distinctive physical and chemical properties.
Synthesis Analysis
The synthesis of nitrogen-rich compounds, such as 2,4-diamino-1,3,5-triazines, involves green chemistry approaches, including reactions under microwave irradiation that reduce solvent use and simplify procedures (Díaz‐Ortiz et al., 2004). Similarly, compounds like 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile have been synthesized using environmentally friendly methods in water, highlighting the trend towards more sustainable synthesis routes (Deshmukh et al., 2008).
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques like NMR spectroscopy and X-ray crystallography, revealing insights into their geometric and electronic structures. For instance, the structure of 4-bromo-2,6-dichlorobenzonitrile was characterized, showcasing interactions between nitrogen and bromine atoms that influence the compound's reactivity and properties (Britton, 1997).
Chemical Reactions and Properties
Nitrogen-rich compounds exhibit a range of chemical behaviors, including participating in cycloaddition reactions, which are crucial for constructing complex heterocyclic frameworks (Chen et al., 2016). Their reactivity towards different reagents and conditions can lead to diverse products with potential applications in various fields.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystallinity, of these compounds are influenced by their molecular structures. For example, the crystal packing and intermolecular interactions in compounds like 4-bromo-2,6-dichlorobenzonitrile contribute to their solid-state properties and behavior (Britton, 1997).
Scientific Research Applications
- Summary of the Application : “4,6-Diamino-2-bromonicotinonitrile” has been used in the synthesis of metal-organic frameworks (MOFs) with zinc and cobalt metal centers. These MOFs have demonstrated potent antibacterial, antibiofilm, and antioxidant activities .
- Methods of Application or Experimental Procedures : The MOFs were synthesized using a hydrothermal technique, with zinc and cobalt as metal centers and 4,6-diamino-2-bromonicotinonitrile as an organic linker . Various characterization techniques were used to examine the MOF structure, functionality, chemical makeup, crystalline structure, surface appearance, thermal behavior, and magnetic characteristics .
- Results or Outcomes : The MOFs demonstrated potent antibacterial, antibiofilm, and antioxidant activities. The proposed mechanisms of antibacterial activity suggest that bacterial cell death results from multiple toxic effects, including electrostatic interaction and lipid peroxidation, when MOFs are attached to bacteria, leading to the formation of reactive oxygen species (ROSs) . Zn-MOFs exhibit high antibacterial and antibiofilm efficacy owing to their large surface-to-volume ratio and porous nature, while Co-MOFs exhibit high antioxidant capacity owing to their redox properties .
Safety And Hazards
properties
IUPAC Name |
4,6-diamino-2-bromopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPRYBNUGINBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195324 | |
Record name | 2,4-Diamino-5-cyano-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Diamino-2-bromonicotinonitrile | |
CAS RN |
42530-03-0 | |
Record name | 4,6-Diamino-2-bromo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42530-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-5-cyano-6-bromopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042530030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diamino-5-cyano-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-diamino-2-bromonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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